N,N-bis(2-chlorobenzyl)cyanamide CAS 75326-67-9 properties
N,N-bis(2-chlorobenzyl)cyanamide CAS 75326-67-9 properties
An In-depth Technical Guide to N,N-bis(2-chlorobenzyl)cyanamide (CAS 75326-67-9)
Executive Summary
N,N-bis(2-chlorobenzyl)cyanamide is a disubstituted cyanamide featuring a central cyanamide core flanked by two 2-chlorobenzyl groups. While specific experimental data for this compound (CAS 75326-67-9) is scarce in publicly accessible literature, its structure suggests significant potential as a versatile intermediate in synthetic chemistry. The reactivity of the core cyanamide functional group is well-documented, serving as a powerful building block in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic systems.[1][2] This guide provides a comprehensive overview of N,N-bis(2-chlorobenzyl)cyanamide, drawing upon the known chemistry of its constituent functional groups and analogous compounds. It covers its chemical identity, predicted physicochemical properties, a proposed synthetic methodology with detailed protocols, an analysis of its expected chemical reactivity, and critical safety and handling information. The objective is to equip researchers with the foundational knowledge required to synthesize, handle, and utilize this compound in novel research and development applications.
Chemical Identity and Nomenclature
The fundamental identity of a chemical compound is rooted in its structure and systematic nomenclature. N,N-bis(2-chlorobenzyl)cyanamide is defined by a central nitrogen atom double-bonded to one carbon and single-bonded to another, which in turn is triple-bonded to a second nitrogen. This N-C≡N core is substituted with two identical 2-chlorobenzyl groups.
Caption: Chemical structure of N,N-bis(2-chlorobenzyl)cyanamide.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 75326-67-9 |
| Molecular Formula | C₁₅H₁₂Cl₂N₂[3] |
| Molecular Weight | 307.18 g/mol |
| IUPAC Name | bis(2-chlorobenzyl)cyanamide |
| Canonical SMILES | C1=CC=C(C(=C1)CN(C#N)CC2=CC=CC=C2Cl)Cl |
| InChI Key | (Generated from structure) |
Physicochemical Properties
Comprehensive, experimentally-verified physicochemical data for N,N-bis(2-chlorobenzyl)cyanamide is not available in the cited literature. The properties listed below are based on its chemical structure and data from analogous compounds. These values should be considered estimates and require experimental validation.
Table 2: Physicochemical Properties
| Property | Value / Prediction | Rationale / Comparative Data |
|---|---|---|
| Physical State | Predicted to be a solid at room temperature. | The parent compound, cyanamide, is a crystalline solid with a melting point of 44-46 °C.[1][4] The significant increase in molecular weight and surface area suggests a higher melting point for the title compound. |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | The parent cyanamide has a boiling point of 83 °C at 6.7 Pa.[1] The title compound will have a significantly higher boiling point. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, THF, DMF) and insoluble in water. | The two nonpolar chlorobenzyl groups dominate the structure, suggesting poor aqueous solubility. The related 2-chlorobenzyl cyanide is soluble in organic solvents and sparingly soluble in water.[5] |
| Partition Coefficient (logP) | Predicted to be high (>3). | The parent cyanamide has a log Pow of -0.72, indicating water solubility.[4] The addition of two chlorophenyl groups will drastically increase lipophilicity. |
Synthesis and Methodologies
While a specific synthesis for N,N-bis(2-chlorobenzyl)cyanamide is not detailed in the available literature, a robust and environmentally conscious two-step method for N,N-difunctionalized cyanamides has been recently reported, which can be adapted for this purpose.[6] The proposed pathway involves the direct N,N-dialkylation of cyanamide using 2-chlorobenzyl halide.
Caption: Proposed workflow for the synthesis of N,N-bis(2-chlorobenzyl)cyanamide.
Detailed Experimental Protocol (Proposed)
This protocol is a representative methodology based on general procedures for N-alkylation of cyanamides.[6][7] Researchers must perform their own risk assessment and optimization.
1. Reagent Preparation:
-
Dissolve cyanamide (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon).
-
Rationale: Anhydrous conditions are critical to prevent unwanted side reactions, especially if using a strong base like NaH. DMF is an excellent polar aprotic solvent for this type of substitution reaction.
-
2. Deprotonation:
-
Cool the solution to 0 °C using an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 2.2 eq, 60% dispersion in mineral oil), portion-wise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Rationale: A strong, non-nucleophilic base is required to deprotonate cyanamide twice, forming the dianion or facilitating sequential alkylation. Adding the base at 0 °C controls the initial exothermic reaction.
-
3. Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Add 2-chlorobenzyl chloride or 2-chlorobenzyl bromide (2.1 eq) dropwise as a solution in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may be gently heated (e.g., to 50-60 °C) to drive it to completion.
-
Rationale: Dropwise addition of the alkylating agent helps to manage the reaction exotherm. Monitoring by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature. Using the bromide analogue may increase reactivity.
-
4. Workup and Extraction:
-
Once the reaction is complete (as determined by TLC), cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Rationale: The aqueous workup removes the DMF and inorganic salts. Extraction isolates the organic product.
-
5. Purification:
-
Concentrate the filtered organic solution under reduced pressure to yield the crude product.
-
Purify the crude material using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be effective.
-
Rationale: Purification is necessary to remove unreacted starting materials, mono-alkylated byproducts, and other impurities. The choice between chromatography and recrystallization depends on the nature and purity of the crude product.
-
Chemical Reactivity and Potential Applications
The synthetic utility of N,N-bis(2-chlorobenzyl)cyanamide stems directly from the versatile reactivity of the cyanamide functional group.[1][2][8] This moiety contains both an electrophilic and a nucleophilic site, although in a disubstituted cyanamide, the electrophilicity of the nitrile carbon is the dominant feature for further transformations.[2]
Key Reaction Pathways:
-
Cycloaddition Reactions: The carbon-nitrogen triple bond of the cyanamide can readily participate in cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions.[9] This makes it a valuable precursor for synthesizing five- and six-membered nitrogen-containing heterocycles, which are common scaffolds in many pharmaceutical compounds.[1][9]
-
Addition of Nucleophiles: The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles.[1]
-
Hydrolysis: Reaction with water will yield the corresponding N,N-bis(2-chlorobenzyl)urea.[8]
-
Guanidine Formation: Reaction with amines will produce substituted guanidines, a critical functional group in many biologically active molecules.[1]
-
Isothiourea/Isourea Formation: Reactions with thiols or alcohols can generate isothiourea or isourea derivatives, respectively.[1]
-
Potential Applications:
Given its structure and reactivity, N,N-bis(2-chlorobenzyl)cyanamide is a promising intermediate for:
-
Pharmaceutical Synthesis: As a building block for complex heterocyclic drugs, particularly those containing substituted aminopyrimidine or aminoimidazole cores, such as those found in kinase inhibitors (e.g., Imatinib) or antiviral agents.[1]
-
Agrochemical Development: Cyanamide derivatives are used in the creation of pesticides and plant growth regulators.[2][10] The title compound could serve as a precursor for new active ingredients.
-
Materials Science: The cyanamide group can be a precursor for nitrogen-rich polymers and materials with interesting coordination chemistry.[11]
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for N,N-bis(2-chlorobenzyl)cyanamide (CAS 75326-67-9) was not identified in the search results. The following hazard assessment is based on the known toxicology of the parent cyanamide molecule and related chlorinated aromatic compounds. This compound should be handled only by trained professionals with appropriate engineering controls and personal protective equipment.
The hazard profile is a composite of its structural components:
-
Cyanamide Moiety: The parent compound, cyanamide, is highly toxic. It is classified as toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer and damaging fertility or the unborn child.[4][12] It may also cause damage to organs (specifically the thyroid) through prolonged exposure.[4]
-
Chlorobenzyl Moiety: Compounds like 2-chlorobenzyl cyanide are toxic, irritants, and harmful if ingested or inhaled.[5] Contact with acids can liberate very toxic gas (hydrogen cyanide).[13]
Table 3: Anticipated Hazard Profile
| Hazard Class | GHS Statement (Anticipated) | Source/Rationale |
|---|---|---|
| Acute Toxicity (Oral, Dermal) | H301 + H311: Toxic if swallowed or in contact with skin. | Based on cyanamide.[4][12] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Based on cyanamide.[4][12] |
| Sensitization | H317: May cause an allergic skin reaction. | Based on cyanamide.[4][12] |
| Carcinogenicity | H351: Suspected of causing cancer. | Based on cyanamide.[4][12] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child. | Based on cyanamide.[4][12] |
| Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure. | Based on cyanamide.[4] |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects. | Based on cyanamide.[4][12] |
Recommended Handling and Storage Protocol
Table 4: Recommended Handling and Storage Procedures
| Aspect | Procedure |
|---|---|
| Engineering Controls | Use only in a certified chemical fume hood with adequate ventilation.[14] Ensure an accessible safety shower and eyewash station are nearby.[14] |
| Personal Protective Equipment (PPE) | Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).[4][15] Eye Protection: Wear chemical safety goggles and a face shield.[14][15] Clothing: Wear a flame-retardant lab coat and appropriate protective clothing.[4] |
| Handling | Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust or vapor.[14] Wash hands thoroughly after handling.[14][15] Avoid release to the environment.[4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[14][15] Store locked up.[15] Keep away from incompatible materials such as strong acids and oxidizing agents. |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Waste must be handled as hazardous. |
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